molecular formula C23H24N2O B5835779 3-METHYL-2-(4-METHYLPHENYL)-4-(PIPERIDINE-1-CARBONYL)QUINOLINE

3-METHYL-2-(4-METHYLPHENYL)-4-(PIPERIDINE-1-CARBONYL)QUINOLINE

Cat. No.: B5835779
M. Wt: 344.4 g/mol
InChI Key: FEHFUWQKQXKADN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-METHYL-2-(4-METHYLPHENYL)-4-(PIPERIDINE-1-CARBONYL)QUINOLINE is a complex organic compound with a quinoline core structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-2-(4-METHYLPHENYL)-4-(PIPERIDINE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the quinoline core.

    Methylation: The methyl groups can be introduced through alkylation reactions using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-2-(4-METHYLPHENYL)-4-(PIPERIDINE-1-CARBONYL)QUINOLINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the quinoline ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully hydrogenated quinoline derivatives.

Scientific Research Applications

3-METHYL-2-(4-METHYLPHENYL)-4-(PIPERIDINE-1-CARBONYL)QUINOLINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound may be used in the development of new materials, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-METHYL-2-(4-METHYLPHENYL)-4-(PIPERIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit certain kinases or disrupt DNA replication.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline: A simpler quinoline derivative with similar core structure but lacking the piperidine and additional methyl groups.

    4-Piperidone: Contains the piperidine moiety but lacks the quinoline core.

    4-Methylquinoline: Similar to 2-Methylquinoline but with a methyl group at a different position.

Uniqueness

3-METHYL-2-(4-METHYLPHENYL)-4-(PIPERIDINE-1-CARBONYL)QUINOLINE is unique due to its combination of a quinoline core, a piperidine ring, and multiple methyl groups. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[3-methyl-2-(4-methylphenyl)quinolin-4-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O/c1-16-10-12-18(13-11-16)22-17(2)21(19-8-4-5-9-20(19)24-22)23(26)25-14-6-3-7-15-25/h4-5,8-13H,3,6-7,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHFUWQKQXKADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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